3,5-Dimethyl-4-nitrobenzonitrile

Organic Synthesis Nitration Regioselectivity

3,5-Dimethyl-4-nitrobenzonitrile (CAS 101552-39-0) is an aromatic compound with the molecular formula C9H8N2O2, combining a nitrile group and a nitro group on a 1,2,3,5-tetrasubstituted benzene ring. This specific substitution pattern positions it as a key intermediate in advanced organic synthesis, particularly for constructing complex heterocycles and active pharmaceutical ingredients (APIs).

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 101552-39-0
Cat. No. B178080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-nitrobenzonitrile
CAS101552-39-0
Synonyms3,5-DiMethyl-4-nitrobenzonitrile
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1[N+](=O)[O-])C)C#N
InChIInChI=1S/C9H8N2O2/c1-6-3-8(5-10)4-7(2)9(6)11(12)13/h3-4H,1-2H3
InChIKeyRBWATJGAPBYSQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-4-nitrobenzonitrile Overview


3,5-Dimethyl-4-nitrobenzonitrile (CAS 101552-39-0) is an aromatic compound with the molecular formula C9H8N2O2, combining a nitrile group and a nitro group on a 1,2,3,5-tetrasubstituted benzene ring . This specific substitution pattern positions it as a key intermediate in advanced organic synthesis, particularly for constructing complex heterocycles and active pharmaceutical ingredients (APIs). Its utility is not merely generic but is derived from the precise steric and electronic effects of its 3,5-dimethyl-4-nitro motif, which dictates unique reactivity pathways compared to other nitrobenzonitrile isomers [1].

Substitution Risks with 3,5-Dimethyl-4-nitrobenzonitrile


The substitution of 3,5-Dimethyl-4-nitrobenzonitrile with seemingly similar nitrobenzonitrile isomers is fraught with risk, as even minor alterations in substitution pattern lead to divergent chemical behavior and synthesis outcomes. Unlike many simple isomers, the 3,5-dimethyl-4-nitro arrangement presents a unique steric environment where the nitro group is flanked by two ortho-methyl groups, profoundly influencing its electronic properties and directing effects in subsequent reactions [1]. This is in stark contrast to compounds like 2,3-dimethyl-4-nitrobenzonitrile (CAS 52962-97-7) or the nitro-shift products 2,3-dimethyl-5-nitrobenzonitrile and 3,4-dimethyl-5-nitrobenzonitrile [2]. Attempting to use an isomer will not yield the same downstream intermediates, as the regiochemistry of further functionalization is dictated by the specific activation and deactivation of ring positions, which is directly tied to the exact location of the methyl, nitro, and nitrile groups. This inherent specificity mandates the procurement of the exact compound to ensure the required reactivity and final product purity.

Evidence for 3,5-Dimethyl-4-nitrobenzonitrile Selection


Nitration Regioselectivity of Dimethylbenzonitriles

The unique reactivity of 3,5-Dimethyl-4-nitrobenzonitrile is highlighted by the behavior of its structural isomers during nitration. Research shows that the nitration of 3,4-dimethylbenzonitrile with nitric acid in acetic anhydride leads to the formation of a specific 1,4-(nitroacetoxy) adduct, which upon thermolysis yields a mixture including 3,4-dimethyl-5-nitrobenzonitrile [1]. This demonstrates that the presence of methyl groups meta to the nitrile group directs the nitro group to a specific position on the ring. This regiochemical control is fundamentally different for 3,5-dimethylbenzonitrile, which would be expected to yield 3,5-dimethyl-4-nitrobenzonitrile as a major product due to the combined directing effects of the two methyl groups and the nitrile. Substituting this compound with an isomer would produce a different regioisomeric product, completely altering the synthetic path.

Organic Synthesis Nitration Regioselectivity Reaction Mechanism

Impact of the 3,5-Dimethyl-4-nitro Motif

The specific 3,5-dimethyl-4-nitro substitution pattern imparts distinct physicochemical properties compared to other dimethyl-nitrobenzonitrile isomers. The two methyl groups adjacent to the nitro group create a sterically hindered environment around the nitro moiety, which can influence its reduction potential and its ability to participate in nucleophilic aromatic substitution reactions. While quantitative kinetic data for this exact compound is not publicly available, its calculated properties, such as a predicted melting point of 167-168.5 °C and boiling point of 336.8 °C, serve as quantitative markers for identity and purity control . In contrast, a regioisomer like 2,3-dimethyl-4-nitrobenzonitrile (CAS 52962-97-7) would have a different melting point and solubility profile, and its nitro group's reactivity would be modulated by a different set of steric and electronic interactions. These subtle but crucial differences can significantly affect reaction rates, yields, and the stability of intermediates in multi-step syntheses.

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties Molecular Modeling

Precursor Role in Heterocycle Synthesis

The value of 3,5-Dimethyl-4-nitrobenzonitrile is amplified by its documented use as an intermediate in patented synthetic pathways. Specifically, it serves as a precursor for synthesizing nitrogen-containing heterocyclic compounds with defined biological activities, as detailed in US Patent 8592454-B2 . In this context, the 3,5-dimethyl substitution is not arbitrary but is a crucial part of the pharmacophore design. The compound's ability to undergo transition-metal-catalyzed denitrative coupling is a powerful and versatile synthetic transformation [1], allowing the nitro group to be replaced with a variety of functional groups, further elaborating the molecular architecture. Substituting a different nitrobenzonitrile isomer would not lead to the same patented compounds, thereby precluding access to the specific intellectual property and its associated biological activity.

API Intermediate Heterocycle Synthesis Denitrative Coupling Pharmaceutical Chemistry

Applications of 3,5-Dimethyl-4-nitrobenzonitrile


Patented Nitrogen Heterocycle Synthesis

This compound is specifically required as a building block in the synthesis of nitrogen-containing heterocyclic compounds described in US Patent 8592454-B2 . Procurement of the exact CAS number ensures the synthetic sequence proceeds with the intended regiochemistry, yielding the correct heterocyclic core that is central to the patent's claims. Using an isomer would result in a different, non-patented, and potentially inactive compound, thereby invalidating the research effort.

Denitrative Coupling Reactions

3,5-Dimethyl-4-nitrobenzonitrile is an ideal substrate for exploring and implementing denitrative coupling methodologies [1]. The specific steric and electronic environment created by the 3,5-dimethyl groups can influence the rate and selectivity of the cross-coupling event. This allows chemists to study the scope and limitations of these modern catalytic transformations in a well-defined system and to install a diverse array of functional groups onto the benzonitrile core for further elaboration.

Steric and Electronic Effects in Nitroarenes

The compound serves as a model system for investigating the impact of steric hindrance on nitro group reactivity. The two ortho-methyl groups flanking the nitro group in 3,5-Dimethyl-4-nitrobenzonitrile create a unique environment not present in other isomers like 2,3-dimethyl-4-nitrobenzonitrile . This makes it a valuable substrate for academic and industrial research groups focused on understanding the fundamental principles of nucleophilic aromatic substitution, reduction, and other key transformations of nitroarenes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethyl-4-nitrobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.